molecular formula C11H14N4O B1481656 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098092-83-0

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Katalognummer: B1481656
CAS-Nummer: 2098092-83-0
Molekulargewicht: 218.26 g/mol
InChI-Schlüssel: JYLYQQPLMVXJCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-b]pyrazole carboxamide class. Its core structure comprises a bicyclic imidazo-pyrazole scaffold substituted with a cyclopropyl group at position 6, an ethyl group at position 1, and a carboxamide moiety at position 5.

Eigenschaften

IUPAC Name

6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-2-14-5-6-15-11(14)8(10(12)16)9(13-15)7-3-4-7/h5-7H,2-4H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLYQQPLMVXJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Step 1: Cyanoacetamide Intermediate Formation

  • React 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with an alicyclic or alkyl-substituted amine such as cyclopropylamine or ethylamine.
  • Reaction solvent: Toluene or dimethylformamide (DMF).
  • Temperature: Approximately 80°C.
  • Duration: 6 to 12 hours.
  • Outcome: Formation of cyanoacetamide intermediate with yields between 25% and 97%.

Step 2: Cyclization to Imidazo[1,2-b]pyrazole Core

  • Treat the cyanoacetamide intermediate with N,N-dimethylformamide dimethyl acetal (for unsubstituted imidazole nitrogen) or N,N-dimethylacetamide dimethyl acetal (for methyl substitution).
  • Reaction solvent: Toluene.
  • Temperature: 80°C.
  • Duration: About 6 hours.
  • Yields: 49% to 98% depending on substituents.

This step forms the bicyclic imidazo[1,2-b]pyrazole ring system.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%)
1 Cyanoacetamide formation 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile + cyclopropylamine or ethylamine, toluene/DMF, 80°C, 6–12 h 25–97
2 Cyclization N,N-dimethylformamide dimethyl acetal, toluene, 80°C, 6 h 49–98
3 Alkylation/functional group introduction Selection of amines with cyclopropyl and ethyl groups or post-cyclization alkylation Variable, typically moderate to high

Research Findings on Preparation

  • Small aliphatic substituents such as cyclopropyl on the carboxamide moiety are well tolerated and maintain good yields and biological activity.
  • Larger alkyl groups like n-butyl or t-butyl reduce potency and may affect synthetic yields negatively.
  • The synthetic route is versatile, allowing for the preparation of a library of analogues by varying the amines used in the initial step, enabling structure-activity relationship (SAR) studies.
  • The bicyclic imidazo[1,2-b]pyrazole core is efficiently constructed via cyclization with dimethylformamide dimethyl acetal derivatives, a key step in the synthesis.

Summary Table of Synthetic Variations and Their Effects

Variation Synthetic Impact Biological Activity Impact
Cyclopropyl substitution High yield, stable intermediate Maintains or enhances potency
Ethyl substitution at N1 Incorporated via amine selection Influences solubility and activity
Larger alkyl groups (n-butyl, t-butyl) Reduced yields and potency Decreased biological activity
Use of fluorine substituents Improves membrane permeability Enhances activity in some analogues

Additional Notes

  • The synthetic methodology employs common organic solvents and standard reaction temperatures, making it accessible for medicinal chemistry laboratories.
  • The multicomponent reaction approach, including the Groebke–Blackburn–Bienaymé reaction, is often used for the rapid assembly of imidazo[1,2-b]pyrazole scaffolds.
  • The preparation methods have been validated by the synthesis of multiple analogues with confirmed structures by NMR and mass spectrometry.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Research indicates that 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exhibits several biological activities, making it a candidate for therapeutic applications.

Anticancer Activity

The compound has shown promise in inhibiting the proliferation of cancer cells. Studies suggest that it induces cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDKs), particularly CDK4. This inhibition disrupts the normal cell cycle progression, leading to reduced cancer cell growth.

Case Study: Cell Cycle Analysis

In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in significant G1 phase arrest, indicating its potential as an anticancer agent. The mechanism involves binding to the active site of CDK4, inhibiting its kinase activity, which is crucial for cell cycle progression.

Antimicrobial Properties

Beyond its anticancer effects, this compound has also been evaluated for antimicrobial activity. Certain derivatives within this class have shown significant antifungal properties against various phytopathogenic fungi.

Case Study: Antifungal Activity

Experiments have revealed that derivatives of this compound can effectively inhibit the growth of specific fungal strains, suggesting potential applications in agricultural settings or as therapeutic agents against fungal infections.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeKey Features
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamideBicyclicSimilar structure but with cyclobutyl group
6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamideBicyclicContains a methyl group instead of ethyl
6-Cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazoleBicyclicFeatures a cyclopentyl group

This table illustrates how variations in substituents can lead to different biological activities and chemical properties.

Wirkmechanismus

The mechanism by which 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exerts its effects involves the selective inhibition of CDK4. By binding to the ATP-binding site of CDK4, the compound prevents the phosphorylation of downstream targets, thereby halting cell cycle progression at the G1 phase. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Molecular Targets and Pathways Involved: The primary molecular target is CDK4, and the pathways involved include the cell cycle regulation pathway and apoptosis pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide and analogous compounds:

Compound Substituents Functional Group Biological Activity Key Findings
Target Compound 6-Cyclopropyl, 1-Ethyl Carboxamide Limited direct data; inferred anticancer potential Requires stringent safety protocols due to toxicity risks
DU325 N-(4-Aminophenyl), 2-(tert-butyl), 3-(tert-butylamino) Carboxamide Induces differentiation-coupled apoptosis in AML and MDSCs Activates ERK1/2, Bcl-xl, and Akt pathways; IC50 not reported
DU385 Substituents not fully detailed Carboxamide Apoptosis in leukemia cells at nanomolar concentrations Induces oxidative stress in MV-4-11 cells; efficacy linked to caspase-3 activation
Ethyl 6-methylsulfanyl-2-phenyl... 6-Methylsulfanyl, 2-Phenyl, Ethyl ester Ester Improved biological activity (unspecified) Crystal structure shows π-π interactions and hydrogen bonding; ester group may reduce metabolic stability
Compound 9a N-Cyclopropyl, 2-(4-Fluorophenyl) Carboxamide Anticancer/anti-inflammatory (inferred) Fluorophenyl group may enhance target binding affinity
1-(Cyclopropylmethyl)-6-methyl... 1-Cyclopropylmethyl, 6-Methyl Carboxylic Acid Discontinued; structural analog Carboxylic acid group alters solubility and bioavailability compared to carboxamides

Structural and Functional Insights:

Substituent Effects: Cyclopropyl Group: Present in the target compound and 9a, this moiety enhances metabolic stability and may reduce off-target interactions due to its rigid, non-polar nature . Ethyl vs. Fluorophenyl (9a): The electron-withdrawing fluorine atom in 9a likely enhances binding affinity to hydrophobic pockets in target proteins .

Functional Group Impact :

  • Carboxamide vs. Ester : Carboxamide derivatives (e.g., DU325, target compound) exhibit better in vivo stability than ester analogs (e.g., Ethyl 6-methylsulfanyl...), which are prone to hydrolysis .
  • Carboxylic Acid () : Lower cell permeability compared to carboxamides due to ionization at physiological pH .

Mechanistic Pathways :

  • DU325 and DU385 share apoptosis induction via ERK/Bcl-xl pathways, suggesting that the target compound’s carboxamide group is critical for engaging similar targets .
  • The ester derivative’s activity () remains unquantified but highlights the role of π-π interactions in crystal packing, which may influence solid-state stability .

Safety and Efficacy: The target compound’s safety profile aligns with class-wide risks (e.g., carcinogenicity), while DU325 and DU385 demonstrate therapeutic efficacy at low concentrations, underscoring the importance of substituent optimization .

Biologische Aktivität

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound notable for its unique bicyclic structure that incorporates both imidazole and pyrazole rings. Its molecular formula is C₁₁H₁₄N₄O, with a molecular weight of 218.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C₁₁H₁₄N₄O
Molecular Weight 218.26 g/mol
Functional Groups Cyclopropyl group at position 6, ethyl group at position 1, carboxamide at position 7

Antitumor Activity

Research indicates that derivatives of imidazo[1,2-b]pyrazole compounds, including this compound, exhibit significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.

For example, a study tested the compound against breast cancer cell lines (MCF-7 and MDA-MB-231) and found that it effectively inhibited cell growth. The mechanism of action was linked to the inhibition of cyclin-dependent kinase 4 (CDK4), leading to G1 phase cell cycle arrest .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cellular models. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, this compound has exhibited antimicrobial activity against several pathogens. Studies have reported that pyrazole derivatives can inhibit the growth of bacteria and fungi, highlighting their potential as novel antimicrobial agents .

Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cells. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives, particularly in MDA-MB-231 cells. The study utilized a combination index method to analyze the synergistic effects with doxorubicin, demonstrating enhanced efficacy when used in conjunction with established chemotherapeutic agents .

Study 2: Inhibition of Inflammatory Markers

Another investigation focused on the anti-inflammatory properties of this compound. Researchers treated SW1353 chondrosarcoma cells with varying concentrations of this compound and measured the levels of inflammatory markers. The findings revealed a dose-dependent inhibition of IL-6 production, suggesting its potential use in managing inflammatory conditions .

Q & A

Q. What synthetic routes are commonly employed to prepare 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide?

The synthesis involves multi-step strategies, including:

  • Imidazole ring formation : Condensation of aldehydes with amines using dehydrating agents.
  • Pyrazole ring introduction : Reaction with hydrazine and carbonyl compounds.
  • Functionalization : Alkylation to introduce ethyl and cyclopropyl groups.
  • Carboxamide formation : Reaction with amines under controlled conditions. Advanced methods like the Groebke–Blackburn–Bienaymé (GBB) reaction enable one-pot synthesis of imidazo[1,2-b]pyrazole cores using 5-aminopyrazole derivatives, aldehydes, and isocyanides . Industrial-scale synthesis employs continuous flow reactors for efficiency .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms cyclopropyl, ethyl, and carboxamide substituents.
  • X-ray crystallography : Resolves structural details (e.g., dihedral angles between fused rings) .
  • Mass spectrometry : Validates molecular weight (C9_9H12_{12}N4_4O, MW 192.22 g/mol) .
  • HPLC/UV-Vis : Ensures purity (>95%) for biological assays .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity : In vitro studies show apoptosis induction in leukemia cells (e.g., IC50_{50} values <10 µM against AML) via caspase-3 activation .
  • Antimicrobial effects : Disruption of microbial cell wall synthesis (MIC: 2–8 µg/mL for Gram-positive bacteria) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) influence bioactivity?

Substituent Position Impact on Activity Reference
Cyclopropyl6-positionEnhances metabolic stability and target binding
Ethyl1-positionImproves solubility and pharmacokinetics
Carboxamide7-positionCritical for hydrogen bonding with enzymes (e.g., kinases)
Comparative studies reveal that cyclopropyl groups reduce off-target effects compared to bulkier substituents (e.g., phenyl) .

Q. What mechanistic pathways underlie its anticancer activity?

  • Kinase inhibition : Binds to ATP pockets of Aurora kinases (Kd_d: 0.8–1.2 nM), disrupting mitosis .
  • Apoptosis induction : Upregulates pro-apoptotic Bax/Bcl-2 ratio (3–5-fold increase) and caspase-9 cleavage .
  • Differentiation-coupled apoptosis : Forces immature myeloid cells (e.g., AML) into terminal differentiation, sensitizing them to death signals .

Q. How can conflicting data on cytotoxicity across cell lines be resolved?

Discrepancies arise from:

  • Cell line heterogeneity : AML lines (e.g., MV4-11) show higher sensitivity (IC50_{50} 0.5 µM) than solid tumors (IC50_{50} >10 µM) due to differential kinase expression .
  • Assay conditions : Resazurin viability assays may underestimate cytotoxicity in hypoxic environments; complementary methods like Annexin V/PI staining are recommended .
  • Metabolic stability : Cyclopropyl derivatives exhibit longer half-lives (t1/2_{1/2} >6 hr) in hepatic microsomes, impacting in vivo efficacy .

Q. What strategies optimize selectivity for cancer vs. normal cells?

  • Prodrug design : Mask the carboxamide as a phosphate ester, activated selectively in tumor microenvironments .
  • Targeted delivery : Conjugation to folate or antibody-drug conjugates (ADCs) reduces off-target toxicity .
  • Structure-activity relationship (SAR) tuning : Substituents at the 2-position (e.g., aryl vs. methyl) modulate kinase selectivity (e.g., 10-fold higher affinity for FLT3 vs. EGFR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.